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molecular formula C11H11ClFNS B8389362 7-Chloro-5-fluoro-2,4-dimethyl-3-methylthio-1H-indole

7-Chloro-5-fluoro-2,4-dimethyl-3-methylthio-1H-indole

Cat. No. B8389362
M. Wt: 243.73 g/mol
InChI Key: FPYYYRADHQVAFB-UHFFFAOYSA-N
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Patent
US08093278B2

Procedure details

A stirred solution of 2-chloro-4-fluoro-5-methylaniline (1.655 g) in methylene chloride (100 ml) under nitrogen was treated at −65° C. with a solution of butylhypochlorite (1.126 g) in methylene chloride (5 ml), stirred at −65° C. for 10 min, treated at −65° C. with a solution of methylthioacetone (1.080 g) in methylene chloride (5 ml) stirred at −65° C. for 1 hour, treated at −65° C. with triethylamine (1.05 g) and allowed to reach ambient temperature. The solution was washed, dried (MgSO4) and evaporated. The residue was purified by silica chromatography using 25% acetone in isohexane as eluent to give the sub-title compound (1.704 g).
Quantity
1.655 g
Type
reactant
Reaction Step One
Quantity
1.126 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([CH3:10])=[CH:5][C:3]=1[NH2:4].[CH2:11](OCl)[CH2:12][CH2:13]C.CC[C:19](=[S:21])C.C(N(CC)CC)C>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([CH3:10])=[C:5]2[C:3]=1[NH:4][C:12]([CH3:13])=[C:11]2[S:21][CH3:19]

Inputs

Step One
Name
Quantity
1.655 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)F)C
Name
Quantity
1.126 g
Type
reactant
Smiles
C(CCC)OCl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
CCC(C)=S
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
stirred at −65° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −65° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
WASH
Type
WASH
Details
The solution was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C(=C2C(=C(NC12)C)SC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.704 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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